molecular formula C15H13ClN2OS B5792310 N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide CAS No. 82635-63-0

N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide

Cat. No.: B5792310
CAS No.: 82635-63-0
M. Wt: 304.8 g/mol
InChI Key: IGLXLQFFLPNLIC-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide group and a thiourea moiety, making it a valuable ligand in coordination chemistry and a potential candidate for various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 5-chloro-2-methylphenyl isothiocyanate with benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria . Additionally, its metal complexes exhibit unique electrochemical properties, making them useful in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique electronic and steric properties. These properties enhance its binding affinity to metal ions and biological targets, making it a versatile compound in both coordination chemistry and medicinal chemistry .

Properties

IUPAC Name

N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-10-7-8-12(16)9-13(10)17-15(20)18-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLXLQFFLPNLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358237
Record name Benzamide, N-[[(5-chloro-2-methylphenyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82635-63-0
Record name N-[[(5-Chloro-2-methylphenyl)amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82635-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-[[(5-chloro-2-methylphenyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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